1-(5-Methoxypyridin-2-yl)cyclobutanol
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Overview
Description
1-(5-Methoxypyridin-2-yl)cyclobutanol is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It features a cyclobutanol ring attached to a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxypyridin-2-yl)cyclobutanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxypyridin-2-yl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5-Methoxypyridin-2-yl)cyclobutanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methoxypyridin-2-yl)cyclobutanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: A compound with a similar pyridine ring but without the cyclobutanol moiety.
Cyclobutanol: A compound with a cyclobutanol ring but without the methoxypyridine moiety.
5-Methoxypyridin-2-yl derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
1-(5-Methoxypyridin-2-yl)cyclobutanol is unique due to its combination of a cyclobutanol ring and a methoxypyridine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(5-methoxypyridin-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H13NO2/c1-13-8-3-4-9(11-7-8)10(12)5-2-6-10/h3-4,7,12H,2,5-6H2,1H3 |
InChI Key |
LTDSIWCUJTWUCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CCC2)O |
Origin of Product |
United States |
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